molecular formula C13H20N2 B1276321 2-(4-Phenylpiperidin-1-yl)ethanamine CAS No. 41914-43-6

2-(4-Phenylpiperidin-1-yl)ethanamine

Cat. No.: B1276321
CAS No.: 41914-43-6
M. Wt: 204.31 g/mol
InChI Key: BFKSDLKIKGGPJK-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperidin-1-yl)ethanamine is a versatile chemical compound with significant potential in scientific research. It belongs to the class of piperidines, which are known for their unique biochemical properties. The compound’s structure includes a piperidine ring substituted with a phenyl group and an ethanamine chain, making it a valuable precursor in various chemical syntheses .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit butyrylcholinesterase (buche) , suggesting that 2-(4-Phenylpiperidin-1-yl)ethanamine may also interact with this enzyme. BuChE plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpiperidin-1-yl)ethanamine typically involves the reaction of 4-phenylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Phenylpiperidin-1-yl)ethanamine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-(3-Phenylpiperidin-1-yl)ethanamine
  • 1-(2-Propoxyphenyl)ethanamine
  • 3-Phenoxy-2-phenylpiperidine
  • 1,3-Dimethyl-2-phenylpiperidine

Comparison: 2-(4-Phenylpiperidin-1-yl)ethanamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable tool in pharmacological research .

Properties

IUPAC Name

2-(4-phenylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKSDLKIKGGPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423724
Record name 2-(4-phenylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41914-43-6
Record name 2-(4-phenylpiperidin-1-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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